molecular formula C19H20N2O4S2 B2608192 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 941884-70-4

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2608192
CAS No.: 941884-70-4
M. Wt: 404.5
InChI Key: PEKCXVJSSRMTTF-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide (CAS Number 941972-61-8) is a synthetic small molecule with a molecular formula of C23H27N3O4S2 and a molecular weight of 473.6 g/mol . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The benzothiazole moiety is a common structural element in compounds with demonstrated biological activities, including antitumor, antimicrobial, and central nervous system (CNS) effects . The specific structure of this compound, which incorporates a 4-methoxy-7-methylbenzo[d]thiazol-2-yl group linked to a 4-(ethylsulfonyl)phenylacetamide, suggests significant research value. The 4-(ethylsulfonyl)phenyl group is an important pharmacological fragment found in various protein kinase inhibitors, such as potent inhibitors of the VEGFR2 receptor, a key target in antiangiogenic therapy . Furthermore, the 4-methoxy-7-methylbenzo[d]thiazol-2-yl amine component is a key building block in bioactive molecules. Notably, it is a structural analogue of the core fragment used in ML293, a documented positive allosteric modulator of the muscarinic 4 (M4) receptor, which has shown excellent brain exposure in preclinical models and is of interest for neuroscience research . This structural similarity positions the compound as a potentially valuable tool for researchers exploring new chemical entities in areas like neuropharmacology and oncology. Researchers are encouraged to investigate its precise mechanism of action and specific biological activity in their respective fields. This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-4-27(23,24)14-8-6-13(7-9-14)11-16(22)20-19-21-17-15(25-3)10-5-12(2)18(17)26-19/h5-10H,4,11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKCXVJSSRMTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide typically involves a multi-step process:

    Formation of the Ethylsulfonyl Phenyl Intermediate: The initial step involves the sulfonation of ethylbenzene to form 4-(ethylsulfonyl)phenyl. This can be achieved using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions.

    Synthesis of the Benzo[d]thiazolyl Intermediate: The second step involves the synthesis of 4-methoxy-7-methylbenzo[d]thiazole. This can be accomplished through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and 4-methoxy-3-methylbenzaldehyde.

    Coupling Reaction: The final step involves the coupling of the two intermediates. This can be achieved through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Reagents such as halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) can be employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide is C19H20N2O4S2, with a molecular weight of 404.5 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole moieties. The compound has been evaluated for its efficacy against various bacterial strains, including multidrug-resistant organisms. For instance, a study indicated that derivatives of thiazole exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values lower than those of conventional antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines, particularly those associated with breast cancer. The cytotoxic effects were assessed using assays such as the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment. Results indicated that higher concentrations of the compound led to a notable reduction in cell viability among cancerous cells .

Acetylcholinesterase Inhibition

Another promising application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have shown potential as acetylcholinesterase inhibitors, which are critical in managing symptoms associated with cognitive decline . The mechanism involves enhancing acetylcholine levels in the brain by inhibiting the enzyme responsible for its breakdown.

Case Study 1: Antibacterial Efficacy

A study focused on evaluating the antibacterial efficacy of various thiazole derivatives, including this compound. The results showed significant activity against Gram-positive and Gram-negative bacteria, indicating its potential use as a new class of antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In another study assessing several sulfonamide derivatives' cytotoxic effects on different cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazole/Benzothiazole Acetamides

Compound Name/ID Thiazole/Benzothiazole Substituents Acetamide Substituent Molecular Weight (g/mol) Notable Functional Groups
Target Compound 4-methoxy, 7-methylbenzo[d]thiazol-2-yl 4-(ethylsulfonyl)phenyl ~406.47 (calculated) Ethylsulfonyl, methoxy, methyl
Compound 13 4-(p-tolyl)thiazol-2-yl 4-(4-methoxyphenyl)piperazin-1-yl 422.54 Methoxy, piperazine, tolyl
Compound 15 4-(p-tolyl)thiazol-2-yl 4-(4-fluorophenyl)piperazin-1-yl 410.51 Fluoro, piperazine, tolyl
Compound 2b 4-(N-(thiazol-2-yl)sulfamoyl)phenyl 4-methyltriazol-2-yl ~363.40 (calculated) Sulfamoyl, triazole
SP4–SP7 Substituted phenyl Halogenated aryl 250–450 (estimated) Halogens (Cl, Br, NO2)

Key Observations :

  • The target compound’s ethylsulfonyl group distinguishes it from piperazine-containing analogs (e.g., Compounds 13–15) and halogenated derivatives (e.g., SP4–SP7). Sulfonyl groups enhance polarity and may improve binding to hydrophilic enzyme pockets .
  • The 4-methoxy-7-methylbenzo[d]thiazole core provides steric bulk and lipophilicity compared to simpler thiazole rings (e.g., Compounds 2b, 6). This could influence membrane permeability and target engagement .

Physicochemical Properties

  • Solubility : The ethylsulfonyl group improves aqueous solubility relative to purely aromatic substituents (e.g., p-tolyl in Compound 13) .

Biological Activity

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide, with the CAS number 941884-70-4, is a synthetic compound that incorporates a thiazole moiety known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H20N2O4S2C_{19}H_{20}N_{2}O_{4}S_{2} and a molecular weight of 404.5 g/mol. Its structure features an ethylsulfonyl group and a methoxy-substituted benzo[d]thiazole ring, which are critical for its biological activity.

PropertyValue
CAS Number941884-70-4
Molecular FormulaC₁₉H₂₀N₂O₄S₂
Molecular Weight404.5 g/mol
Structural FeaturesEthylsulfonyl, Methoxy group

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Thiazole derivatives are known for their anticancer properties. Studies have shown that modifications in the thiazole structure can enhance cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells .
  • Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities. Similar thiazole compounds have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
  • Anticonvulsant Effects : Some thiazole derivatives have demonstrated anticonvulsant properties in animal models, indicating potential use in treating epilepsy .

The mechanism of action for this compound likely involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in tumor cells by activating caspase pathways .
  • Modulation of Signaling Pathways : Thiazole derivatives can affect various signaling pathways related to cell survival and death.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

  • Anticancer Activity : A study synthesized several thiazole derivatives, including those structurally related to our compound, which were evaluated against A549 and C6 cell lines. Results indicated significant cytotoxicity correlated with specific structural features, such as electron-donating groups on the phenyl ring .
  • Antimicrobial Studies : Research on thiazole-based compounds revealed promising antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of sulfonyl groups was noted to enhance antimicrobial properties .
  • SAR Analysis : Structure-activity relationship (SAR) studies highlighted that modifications in the thiazole ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups at specific positions improved anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide, and what critical reaction parameters influence yield?

  • Methodology : The compound can be synthesized via a multi-step approach. For example, acylation of 4-methoxy-7-methylbenzo[d]thiazol-2-amine with a chloroacetate derivative under basic conditions (e.g., sodium hydride in THF) forms the acetamide core. Subsequent sulfonation of the phenyl group using ethylsulfonyl chloride in the presence of a coupling agent like DMAP in dichloromethane (DCM) under ultrasonication enhances reaction efficiency . Key parameters include temperature control (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks, particularly verifying the acetamide linkage (δ ~2.1 ppm for CH3_3) and sulfonyl group (δ ~3.5–4.0 ppm for SO2_2-CH2_2) .
  • IR : Peaks at ~1650–1700 cm1^{-1} (C=O stretch) and ~1150–1200 cm1^{-1} (S=O stretch) confirm functional groups .
  • HPLC/MS : High-resolution mass spectrometry validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or biological activity of this compound?

  • Methodology :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways, reducing trial-and-error experimentation .
  • Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins (e.g., kinases or receptors). For example, substituents on the benzothiazole ring may influence interactions with hydrophobic pockets .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for in vitro testing .

Q. How should researchers resolve contradictions in spectral or bioassay data?

  • Case Example : If NMR signals for the ethylsulfonyl group overlap with aromatic protons, use DEPT-135 or 2D-COSY to resolve ambiguities. For inconsistent bioactivity (e.g., variable IC50_{50} values across assays), validate via orthogonal methods:

  • Enzymatic Assays : Compare results from fluorescence-based vs. radiometric assays.
  • Cellular Uptake Studies : Use confocal microscopy with fluorescently tagged analogs to confirm intracellular localization .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

  • Methodology :

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy to detect intermediates and adjust parameters dynamically .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., solvent volume, catalyst loading) and identify critical quality attributes (CQAs) .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity batches .

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